N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 2 with an acetamide moiety. This compound has garnered attention in medicinal chemistry due to the pharmacological relevance of the 1,3,4-oxadiazole scaffold, which is known for its antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-7(17)14-13-16-15-12(21-13)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEUGXYGEQBXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173715 | |
| Record name | Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19938-46-6 | |
| Record name | Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019938466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Cyclization of Thiosemicarbazide Derivatives
This method involves the formation of a 2-amino-1,3,4-oxadiazole intermediate, followed by acetylation.
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
3,4,5-Trimethoxybenzoic acid (10.0 g, 44.8 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mL) at 70°C for 4 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride as a pale-yellow solid.
Step 2: Preparation of Thiosemicarbazide
The acyl chloride is dissolved in dry tetrahydrofuran (THF, 50 mL) and added dropwise to a solution of thiosemicarbazide (4.1 g, 44.8 mmol) and triethylamine (6.3 mL, 44.8 mmol) at 0°C. The mixture is stirred for 12 hours, filtered, and washed with ice-cold water to obtain 3,4,5-trimethoxybenzoyl thiosemicarbazide.
Step 3: Cyclization to 2-Amino-1,3,4-oxadiazole
The thiosemicarbazide (8.2 g, 25.0 mmol) is suspended in phosphorus oxychloride (POCl₃, 30 mL) and refluxed for 6 hours. After cooling, the solution is poured onto crushed ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine as a white solid (Yield: 78%).
Step 4: Acetylation of the Amine
The amine (5.0 g, 16.4 mmol) is dissolved in acetic anhydride (20 mL) and stirred at 100°C for 2 hours. The mixture is cooled, poured into ice water, and filtered to obtain the target compound (Yield: 82%).
Route 2: Direct Cyclization of N-Acetyl Hydrazide
This approach bypasses the thiosemicarbazide intermediate by directly cyclizing an acetylated hydrazide.
Step 1: Synthesis of 3,4,5-Trimethoxybenzohydrazide
3,4,5-Trimethoxybenzoic acid (10.0 g, 44.8 mmol) is refluxed with methanol (100 mL) and concentrated H₂SO₄ (2 mL) for 12 hours to form the methyl ester. Hydrazine hydrate (10 mL, 206 mmol) is added, and the mixture is refluxed for 15 hours to yield the hydrazide (Yield: 85%).
Step 2: N-Acetylation of Hydrazide
The hydrazide (8.0 g, 31.2 mmol) is stirred with acetic anhydride (15 mL) at room temperature for 4 hours. Excess reagent is removed under vacuum to isolate N-acetyl-3,4,5-trimethoxybenzohydrazide.
Step 3: Cyclization with POCl₃
The acetylated hydrazide (7.5 g, 24.0 mmol) is refluxed in POCl₃ (25 mL) for 5 hours. The solution is cooled, quenched with ice, and neutralized with ammonium hydroxide. The precipitate is recrystallized from ethanol to obtain the target compound (Yield: 74%).
Route 3: Substitution of Oxadiazole-2-thiol
This method modifies a preformed oxadiazole-2-thiol intermediate through nucleophilic substitution.
Step 1: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
3,4,5-Trimethoxybenzohydrazide (10.0 g, 39.1 mmol) is refluxed with carbon disulfide (CS₂, 6.0 mL) and potassium hydroxide (KOH, 4.4 g, 78.2 mmol) in methanol for 8 hours. The product is acidified with HCl, filtered, and dried (Yield: 81%).
Step 2: Amination and Acetylation
The thiol (6.0 g, 19.5 mmol) is heated with aqueous ammonia (NH₃, 30 mL) at 120°C for 6 hours in a sealed tube. The resulting amine is acetylated with acetic anhydride (10 mL) to yield the target compound (Yield: 68%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization reactions using POCl₃ achieve higher yields in polar aprotic solvents like dimethylformamide (DMF) at 100–110°C. Substitution reactions require aqueous ammonia at elevated temperatures (120°C) to displace the thiol group effectively.
Catalytic Enhancements
Adding catalytic pyridine (2 mol%) during acetylation improves yield by scavenging HCl. Similarly, using molecular sieves in cyclization steps minimizes side reactions.
Analytical Characterization
Spectroscopic Data
Comparative Yields and Conditions
| Route | Key Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | POCl₃ | 110 | 82 |
| 2 | Ac₂O | 100 | 74 |
| 3 | NH₃ | 120 | 68 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is . Its structure features a 1,3,4-oxadiazole ring substituted with a trimethoxyphenyl group and an acetamide moiety. This unique structural arrangement is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In a study evaluating various oxadiazole derivatives, N-(phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (a related compound) demonstrated notable anticancer activity against multiple cell lines:
| Compound | Cell Line | Mean Growth Percent (GP) |
|---|---|---|
| 4a | SR (Leukemia) | 59.73 |
| 4d | A498 (Renal Cancer) | 78.31 |
| 4f | T-47D (Breast Cancer) | 66.70 |
| 4d | MCF7 (Breast Cancer) | 81.32 |
These results indicate that derivatives of the compound could be further developed as potential anticancer agents. Specifically, compounds like 4d and 4f showed significant efficacy against various cancer types including breast and renal cancers .
Other Biological Activities
Besides its anticancer properties, compounds containing the oxadiazole moiety have been explored for other therapeutic applications:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.
- Anti-inflammatory Effects : Research indicates potential use in treating inflammatory conditions.
- Neuroprotective Properties : Certain oxadiazole derivatives are being studied for their ability to protect neuronal cells from degeneration.
Case Studies and Research Findings
A comprehensive review of literature indicates a growing interest in oxadiazole-based compounds for drug development:
- A study published in the International Journal of Current Pharmaceutical Review and Research reported on the synthesis and evaluation of various oxadiazole derivatives for their biological activities .
- Another research highlighted the synthesis of this compound and its analogs using molecular modeling techniques to predict their pharmacokinetic properties following Lipinski's rule of five .
Mechanism of Action
The mechanism of action of Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways:
Tubulin Polymerization Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which contributes to its anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
- For example, a derivative with a thiadiazole core (replacing oxadiazole) and the same trimethoxyphenyl group exhibited IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549) tumor cell lines, highlighting the role of the trimethoxyphenyl group in cytotoxicity .
- Chalcone-Oxadiazole Hybrids (e.g., Compound 8x): Hybrids incorporating a chalcone moiety (e.g., 3-(3,4,5-trimethoxyphenyl)acryloyl) showed potent inhibition of leukemia cell growth, with a molecular weight of 620.10 g/mol and IC₅₀ values in the nanomolar range.
- Thiazolidinone Derivatives (e.g., Compound 22): Compounds with thiazolidinone-thioxo scaffolds (e.g., 2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide) demonstrated moderate anticancer activity, suggesting sulfur-containing heterocycles may alter mechanism of action compared to oxadiazoles .
Table 1: Anticancer Activity Comparison
Antimicrobial Activity
- Target Compound : Derivatives of the target compound, such as N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, showed broad-spectrum antibacterial and antifungal activity. The sulfanyl (-S-) linker in these analogs likely improves membrane permeability, enhancing efficacy against Gram-positive bacteria .
- Benzofuran-Oxadiazole Hybrids (e.g., 2a and 2b) : Substitution with benzofuran instead of trimethoxyphenyl resulted in moderate antimicrobial activity, emphasizing the importance of the trimethoxy group for target specificity .
- Triazole-Containing Analogs : A paracetamol-derived compound with a 1,2,3-triazole core exhibited COX-2 inhibition, indicating heterocycle substitution can redirect activity from antimicrobial to anti-inflammatory pathways .
Table 2: Antimicrobial Activity Comparison
Structural and Physicochemical Properties
- Trimethoxyphenyl Group : Common in active analogs, this group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. Its absence in benzofuran or triazole analogs correlates with reduced potency .
- Sulfur vs. Oxygen Linkers : Sulfanyl derivatives (e.g., -S-acetamide) show higher antimicrobial activity but lower anticancer efficacy compared to oxygen-based analogs, likely due to differences in redox reactivity and cellular uptake .
Biological Activity
N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound derived from the 1,3,4-oxadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the formation of the oxadiazole ring through condensation reactions. The structural modifications made to the oxadiazole scaffold significantly influence its biological properties. The oxadiazole moiety is known for its ability to interact with various biological targets due to its unique electronic properties and spatial configuration.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit notable anticancer properties. These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC), leading to reduced tumor growth and enhanced apoptosis in cancer cells. Studies have shown that derivatives of 1,3,4-oxadiazole can selectively target cancer cell lines while sparing normal cells .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival. The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with the oxadiazole scaffold can inhibit key enzymes involved in cancer progression and inflammation.
- Interference with Nucleic Acids : The ability to bind to DNA or RNA may disrupt replication and transcription processes in cancer cells.
- Modulation of Signaling Pathways : By affecting various signaling pathways related to cell growth and apoptosis, these compounds can exert significant therapeutic effects.
Case Studies
Several studies have highlighted the efficacy of 1,3,4-oxadiazole derivatives in preclinical models:
- Study on Anticancer Activity : A study demonstrated that a series of 1,3,4-oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. The most potent derivatives were shown to induce apoptosis through caspase activation .
- Antimicrobial Evaluation : Another study reported that compounds similar to this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
